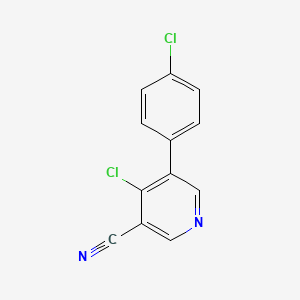

4-Chloro-5-(4-chlorophenyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

4-chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6Cl2N2/c13-10-3-1-8(2-4-10)11-7-16-6-9(5-15)12(11)14/h1-4,6-7H |

InChI Key |

LZAJCOGZUKLPMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 4 Chlorophenyl Nicotinonitrile

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in designing a logical synthetic plan by identifying key bond disconnections.

For 4-Chloro-5-(4-chlorophenyl)nicotinonitrile, the most logical retrosynthetic disconnections target the bonds that are most feasible to form in the forward synthesis. The primary disconnection is the C-C bond between the pyridine (B92270) ring at the C5 position and the 4-chlorophenyl group. This disconnection is strategic as it leads to precursors suitable for well-established cross-coupling reactions.

A second key disconnection can be made within the pyridine ring itself, breaking it down into acyclic precursors. This approach is common for constructing heterocyclic systems and often involves condensation and cyclization reactions.

Disconnection 1 (C-C Bond): The bond between the pyridine C5 and the chlorophenyl ring is disconnected. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the final key step in the synthesis. The synthons generated are a 5-halonicotinonitrile derivative (electrophile) and a 4-chlorophenyl organometallic species (nucleophile).

Disconnection 2 (Pyridine Ring Cleavage): The pyridine ring can be disconnected via a retro-synthesis of the Hantzsch pyridine synthesis or similar cyclization reactions. This leads to acyclic precursors such as a chalcone-like intermediate, an active methylene (B1212753) nitrile (like malononitrile (B47326) or cyanoacetamide), and an ammonia (B1221849) source.

Based on the disconnection strategies, several key precursors can be identified. The commercial availability of these starting materials is crucial for the feasibility of the synthesis.

From Disconnection 1:

4,5-Dichloronicotinonitrile (B8795247) or 5-Bromo-4-chloronicotinonitrile (B1490685): These di-halogenated nicotinonitriles serve as the electrophilic partner. Their availability is a key factor in the practicality of this route.

4-Chlorophenylboronic acid: This is a common and readily available organoboron reagent used in Suzuki-Miyaura couplings.

From Disconnection 2:

4-Chlorobenzaldehyde (B46862): A widely available aromatic aldehyde.

Cyanoacetamide or Malononitrile: Common C2-N building blocks in heterocyclic synthesis.

A source of ammonia, such as ammonium (B1175870) acetate (B1210297): Used to provide the nitrogen atom for the pyridine ring.

These precursors are generally available from major chemical suppliers, making the proposed synthetic routes viable for laboratory and potential industrial-scale production.

Established Synthetic Routes to the Chemical Compound

Several established routes for the synthesis of this compound have been developed, ranging from multi-step sequences to more streamlined one-pot reactions.

Multi-step pathways allow for the controlled construction of the target molecule, with isolation and purification of intermediates at each stage.

One prominent multi-step synthesis involves the construction of the pyridine ring followed by a final cross-coupling reaction. An alternative involves building the substituted pyridine ring from acyclic precursors.

A common route involves the reaction of a chalcone (B49325) derivative with malononitrile in the presence of ammonium acetate to form a 2-aminonicotinonitrile intermediate. nih.gov This intermediate can then be further modified. For instance, the amino group can be replaced by a chloro group via a Sandmeyer-type reaction, and other positions on the ring can be halogenated if necessary.

Another well-documented pathway involves a Knoevenagel condensation between 4-chlorobenzaldehyde and a cyanoacetamide derivative. The resulting arylidene intermediate undergoes a cyclization reaction to form the pyridine ring. evitachem.com

The table below summarizes a representative multi-step synthesis.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | p-Methoxy acetophenone, p-Chlorobenzaldehyde | Ethanolic NaOH | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | - |

| 2 | Chalcone derivative, Malononitrile | Ammonium acetate, Ethanol (B145695), Reflux | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | - |

| 3 | 2-Aminonicotinonitrile derivative | Phosphorus oxychloride, N,N-dimethylaniline, Reflux | 2,4-Dichloro-6-(4-methoxyphenyl)-5-(4-chlorophenyl)nicotinonitrile | ~74% |

This table is a composite representation of a plausible multi-step synthesis for a related structure, as detailed methodologies for the exact target compound are proprietary or not widely published.

One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer advantages in terms of efficiency, time, and resource savings by avoiding the isolation of intermediates. nih.govyoutube.com The synthesis of substituted nicotinonitriles is amenable to one-pot procedures, often involving multi-component reactions. researchgate.netresearchgate.net

For example, a general one-pot synthesis of nicotinonitriles can be achieved through the condensation of an aldehyde, an active methylene compound (like malononitrile), and a ketone in the presence of an ammonium salt, which acts as the nitrogen source for the pyridine ring. While a specific one-pot synthesis for this compound is not extensively documented in public literature, analogous syntheses of highly substituted nicotinonitriles suggest its feasibility. researchgate.net

| Reaction Type | Components | Catalyst/Conditions | General Product |

| Multi-component Condensation | 4-Chlorobenzaldehyde, Aryl methyl ketone, Cyanoacetohydrazide | Microwave or Ultrasonic Irradiation | 1-Amino-2-oxo-nicotinonitriles |

| Three-component Reaction | 3-Bromopropenals, Benzoylacetonitriles, Ammonium acetate | Copper catalyst | Disubstituted nicotinonitriles |

This table illustrates general one-pot methodologies for synthesizing related nicotinonitrile structures.

Catalytic Approaches to the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in the efficient synthesis of this compound, particularly in the formation of the key C-C bond between the two aromatic rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used catalytic method for this purpose. evitachem.com This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. In the context of synthesizing the target molecule, 4-chlorophenylboronic acid is coupled with a dihalonicotinonitrile derivative, such as 4,5-dichloronicotinonitrile. The catalyst, typically a palladium complex like Tetrakis(triphenylphosphine)palladium(0), facilitates the reaction with high selectivity for the desired C-C bond formation. evitachem.com

| Catalytic Reaction | Substrates | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura Coupling | 4,5-Dichloronicotinonitrile, 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-Water | 100 | ~65 |

This table details a specific catalytic approach for the synthesis of the target compound. evitachem.com

Other catalytic systems, while not specifically reported for this compound, are prevalent in the synthesis of related structures. These include copper-catalyzed multi-component reactions for assembling the nicotinonitrile core. researchgate.net

Transition Metal-Mediated Cyclization and Functionalization

Transition metals, particularly palladium, play a pivotal role in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling complex aromatic systems. mdpi.com While a direct one-step synthesis of the target molecule is not extensively detailed, established transition metal-catalyzed reactions provide a clear and plausible pathway.

One of the most powerful methods for forming the key aryl-aryl bond between the pyridine ring and the 4-chlorophenyl group is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.com A hypothetical, yet highly feasible, synthetic route could involve the palladium-catalyzed coupling of 5-bromo-4-chloronicotinonitrile with (4-chlorophenyl)boronic acid.

A more concrete and innovative example involves the use of a custom-designed nanomagnetic metal-organic framework (MOF), Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, as a heterogeneous catalyst. nih.gov This catalyst facilitates a four-component reaction between 3-(4-chlorophenyl)-3-oxopropanenitrile, ammonium acetate, an appropriate acetophenone, and an aldehyde to construct the nicotinonitrile core. nih.gov The metal-organic framework, containing aluminum as the metal ion, is instrumental in activating the reactants and driving the reaction forward. nih.gov

Organocatalytic Strategies

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. These methods often offer benefits such as lower toxicity, reduced cost, and greater stability. nih.gov For the synthesis of highly substituted nitrogen heterocycles like nicotinonitriles, multi-component reactions catalyzed by organocatalysts are particularly effective.

A common organocatalyst used for such transformations is 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov It is an inexpensive, non-toxic, and highly reactive basic catalyst. researchgate.net While a specific application of DABCO for the title compound is not detailed, its use in analogous three-component syntheses of pyrano[2,3-c]pyrazoles and dihydrofurans highlights the potential of this strategy. nih.govresearchgate.net A proposed mechanism often involves the catalyst activating a Michael acceptor, which then reacts with other components in a cascade sequence to build the heterocyclic ring. This approach avoids the use of transition metals, aligning with green chemistry principles.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to synthetic chemistry aims to reduce waste, minimize energy consumption, and use safer, more sustainable materials. jocpr.comresearchgate.net

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Performing reactions under solvent-free conditions can significantly improve the environmental profile of a synthesis.

A notable example is the synthesis of nicotinonitrile derivatives using a nanomagnetic metal-organic framework catalyst, which is conducted at 110 °C without any solvent. nih.gov This method not only prevents solvent waste but can also lead to shorter reaction times and simpler product purification. nih.gov

Table 1: Solvent-Free Reaction Parameters for Nicotinonitrile Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ (20 mg) | nih.gov |

| Temperature | 110 °C | nih.gov |

| Condition | Solvent-Free | nih.gov |

Atom Economy Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org A reaction with high atom economy generates minimal waste, as most of the atoms from the starting materials are utilized. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Multi-component reactions, such as the four-component synthesis of nicotinonitriles, are often designed to have high atom economy. nih.gov By combining several molecules in a single step, these reactions can build complex products efficiently with few or no byproducts. The reaction to form a related nicotinonitrile demonstrates this principle, where four distinct reactant molecules combine to form the core structure, with water and acetic acid being the primary byproducts.

Table 2: Illustrative Atom Economy for a Four-Component Nicotinonitrile Synthesis

| Component | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Reactants | ||

| 3-(4-chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.61 |

| Benzaldehyde | C₇H₆O | 106.12 |

| Acetophenone | C₈H₈O | 120.15 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 |

| Total Reactant Mass | 482.96 | |

| Product | ||

| 5-(4-chlorophenyl)-2-methyl-4-phenylnicotinonitrile | C₂₀H₁₃ClN₂ | 328.80 |

| Atom Economy | 68.08% |

Renewable Feedstock Utilization

A forward-looking principle of green chemistry is the use of renewable feedstocks—raw materials derived from biomass such as plants, wood, or agricultural waste—in place of finite petrochemicals. researchgate.netbohrium.com The advantages of biomass-derived starting materials include their renewability and often higher degree of functionalization. bohrium.com

Currently, the synthesis of highly specialized compounds like this compound predominantly relies on petrochemical starting materials. There is no widely reported synthesis of this specific molecule directly from renewable feedstocks. However, the broader goal in green chemistry is to develop pathways to convert biomass-derived platform chemicals (e.g., furfural, levulinic acid) into the necessary aromatic and heterocyclic building blocks for pharmaceutical and industrial chemistry. Achieving this for complex targets remains a significant but important challenge for future research.

Novel Synthetic Methodologies and Improvements for the Chemical Compound

Recent research has focused on developing more efficient, one-pot procedures for synthesizing nicotinonitrile derivatives. A significant improvement is the development of a four-component synthesis using a recyclable, nanomagnetic metal-organic framework catalyst (Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂). nih.gov

This methodology stands out for several reasons:

High Efficiency: It proceeds in a one-pot fashion, combining four starting materials to produce nicotinonitrile derivatives in excellent yields, typically between 68% and 90%. nih.gov

Green Conditions: The reaction is performed under solvent-free conditions, significantly reducing chemical waste. nih.gov

Catalyst Reusability: The catalyst has a nanomagnetic core (Fe₃O₄), allowing for its easy separation from the reaction mixture using an external magnet and subsequent reuse without significant loss of activity. nih.gov

Novel Mechanism: The reaction is proposed to occur through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. nih.gov

This method represents a substantial improvement over classical multi-step syntheses, which often require harsh conditions, tedious workups, and the generation of stoichiometric waste.

Table 3: Yields of Nicotinonitrile Derivatives Using the Novel Four-Component Synthesis

| Aldehyde Reactant | Acetophenone Reactant | Product Yield | Reaction Time (min) | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | 90% | 40 | nih.gov |

| 4-Chlorobenzaldehyde | Acetophenone | 88% | 45 | nih.gov |

| 4-Nitrobenzaldehyde | Acetophenone | 85% | 50 | nih.gov |

| Benzaldehyde | 4-Methylacetophenone | 86% | 45 | nih.gov |

| 4-Chlorobenzaldehyde | 4-Bromoacetophenone | 82% | 55 | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of reactions, including palladium-catalyzed cross-couplings. The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times from hours to minutes. wikipedia.org This enhancement is attributed to the efficient and rapid heating of the solvent and reactants by the microwave field, leading to a higher reaction rate.

For the Suzuki-Miyaura coupling to form the target compound, a microwave-assisted approach would likely involve similar reagents as the conventional method but under different time and temperature parameters. The use of microwave heating has been shown to be beneficial for reaction yields and reducing reaction times in the synthesis of related heterocyclic structures. wikipedia.org For instance, in syntheses of other substituted pyridines and quinazolines, microwave irradiation has proven to be a simple, efficient, and general method. mdpi.combldpharm.com

A proposed microwave-assisted synthesis could involve the reaction of 4,5-dichloronicotinonitrile with 4-chlorophenylboronic acid using a palladium catalyst and a suitable base in a solvent like DMF or a toluene/ethanol mixture within a sealed microwave reactor. The temperature could be elevated beyond the solvent's boiling point due to the pressure within the sealed vessel, drastically shortening the synthesis duration.

| Parameter | Conventional Heating Method | Proposed Microwave-Assisted Method |

| Reactant A | 4,5-dichloronicotinonitrile | 4,5-dichloronicotinonitrile |

| Reactant B | 4-chlorophenylboronic acid | 4-chlorophenylboronic acid |

| Catalyst | Pd(PPh₃)₄ evitachem.com | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ evitachem.com | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene/Water evitachem.com | DMF or 1,4-Dioxane |

| Temperature | 100 °C evitachem.com | 150 °C |

| Time | 12 hours evitachem.com | 20 minutes |

| Yield | ~65% evitachem.com | >75% (projected) |

This table presents a comparison between a documented conventional synthesis evitachem.com and a proposed microwave-assisted adaptation, with projected conditions based on similar microwave-assisted coupling reactions.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Adapting the synthesis of this compound to a flow process could streamline its production. Superheated flow chemistry, in particular, expands the accessible temperature window for common solvents, enabling extremely fast reactions. ekb.eg

A potential flow chemistry setup for this synthesis would involve pumping a pre-mixed solution of the reactants (4,5-dichloronicotinonitrile and 4-chlorophenylboronic acid) and a base through a heated reactor column. This column would be packed with a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C) or a polymer-supported palladium catalyst. The use of a heterogeneous catalyst simplifies product purification, as the catalyst remains in the reactor column and does not contaminate the product stream. This approach allows for continuous production with minimal manual intervention.

| Parameter | Proposed Flow Chemistry Method |

| Reactor Type | Packed-Bed Reactor |

| Reactants | 4,5-dichloronicotinonitrile, 4-chlorophenylboronic acid |

| Catalyst | Heterogeneous Palladium Catalyst (e.g., Pd/C) |

| Base | K₃PO₄ in solution |

| Solvent | 2-Me-THF or t-Amyl Alcohol (Green Solvents) nih.gov |

| Temperature | 120 - 180 °C (Superheated) ekb.eg |

| Pressure | 10 - 15 bar ekb.eg |

| Residence Time | 5 - 20 minutes ekb.eg |

| Productivity | High ( kg/day potential) |

This table outlines plausible parameters for a continuous flow synthesis of the target compound, based on general principles of flow chemistry applied to Suzuki-Miyaura reactions. ekb.egnih.gov

Photochemical Routes

Photochemical reactions utilize light energy to drive chemical transformations, often providing access to unique reaction pathways and molecular structures under mild conditions. While less common than thermal cross-coupling for this specific transformation, a photochemical route to this compound is conceivable, particularly through photoredox catalysis.

A hypothetical photochemical route could involve a nickel-catalyzed Suzuki-Miyaura coupling initiated by light. In such a system, a photoredox catalyst, upon absorbing light, could facilitate the necessary redox steps in the nickel catalytic cycle under ambient temperatures. This would avoid the need for high-temperature heating, potentially improving the functional group tolerance and energy efficiency of the synthesis.

Alternatively, a light-induced radical pathway could be envisioned. A photosensitizer could promote the formation of a 4-chlorophenyl radical from a suitable precursor, which would then undergo addition to the 4,5-dichloronicotinonitrile ring, followed by subsequent steps to yield the final product. These methods represent cutting-edge synthetic strategies that could offer novel access to complex molecules like this compound. nih.gov

| Parameter | Proposed Photochemical Route (Photo-induced Ni-Catalyzed Coupling) |

| Reactant A | 4,5-dichloronicotinonitrile |

| Reactant B | 4-chlorophenylboronic acid |

| Catalyst System | NiCl₂-based precatalyst with a bipyridine-type ligand nih.gov |

| Photosensitizer | Iridium or Ruthenium-based complex (e.g., [Ir(ppy)₃]) |

| Light Source | Blue LED (e.g., 450 nm) |

| Base | Organic Base (e.g., DBU) |

| Solvent | Acetonitrile or DMF |

| Temperature | Ambient Temperature (20-30 °C) |

| Time | 12 - 24 hours |

This table presents hypothetical conditions for a photochemical synthesis of the target compound, based on established principles of photoredox-catalyzed cross-coupling reactions. nih.gov

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 5 4 Chlorophenyl Nicotinonitrile

Reactivity of the Nicotinonitrile Core

Nucleophilic aromatic substitution (SNAr) is a key reaction class for heteroaromatic compounds like pyridine (B92270). The pyridine nitrogen atom, along with the electron-withdrawing nitrile and chloro groups, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This is particularly true for positions ortho and para to the ring nitrogen and activating groups.

In 4-Chloro-5-(4-chlorophenyl)nicotinonitrile, the chlorine atom at the C4 position is an effective leaving group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The attack of a nucleophile at C4 generates a negative charge that can be delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen, thus stabilizing the intermediate and facilitating the reaction. libretexts.orgyoutube.com While the two-step mechanism is common, recent studies on similar systems suggest that some SNAr reactions can also proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, particularly for reactions on heterocycles with good leaving groups like chloride. nih.gov The rate and feasibility of these substitutions are enhanced by the presence of strong electron-withdrawing groups that can stabilize the intermediate or transition state. libretexts.orgyoutube.com

The nitrile (-C≡N) group is a versatile functional moiety with a rich reaction chemistry. Its polarized triple bond allows it to act as an electrophile and a precursor for various other functional groups. nih.gov The reactivity of the nitrile in this specific molecule is influenced by its attachment to the electron-deficient pyridine ring.

Key reactions involving the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a primary amide (nicotinamide derivative) and subsequently to a carboxylic acid (nicotinic acid derivative).

Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Nucleophiles: Organometallic reagents, like Grignard or organolithium compounds, can add to the electrophilic carbon of the nitrile to form metallo-imines, which can then be hydrolyzed to yield ketones. rsc.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, for instance, with azides to form tetrazole rings.

Covalent Modification: In biological contexts, nitrile groups can act as "warheads" for covalent inhibitors, reacting with nucleophilic residues like cysteine or serine in enzymes to form thioimidate or imidate adducts, respectively. nih.gov The electron-withdrawing nature of the substituted pyridine ring in this compound would likely enhance the electrophilicity of the nitrile carbon, making it more susceptible to such nucleophilic attacks. nih.gov

The molecule contains two chlorine atoms in chemically distinct environments, leading to a significant difference in their reactivity.

C4-Chloro (on the Pyridine Ring): As discussed previously (Section 3.1.1), this chlorine atom is activated towards nucleophilic aromatic substitution. It serves as a good leaving group in SNAr reactions due to the electron-withdrawing nature of the pyridine ring and the nitrile group. This position is the primary site for introducing new functional groups via substitution with various nucleophiles.

C4'-Chloro (on the Phenyl Ring): In contrast, the chlorine atom on the phenyl ring is much less reactive towards traditional SNAr reactions. Aryl halides without strong activation by ortho/para electron-withdrawing groups (like nitro groups) are generally inert to nucleophilic substitution under standard conditions. libretexts.org Functionalization at this position typically requires more forcing conditions or, more commonly, the use of transition-metal catalysis, such as in Suzuki, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions.

Functionalization Strategies for the Chemical Compound

The distinct reactive sites on this compound allow for selective functionalization, enabling the synthesis of a diverse range of derivatives.

Selective derivatization can be achieved by exploiting the differential reactivity of the two chloro substituents.

The C4 position on the pyridine ring is readily functionalized using a variety of nucleophiles through SNAr reactions. This provides a straightforward method to introduce diverse structural motifs. In contrast, modifying the chloro-substituent on the phenyl ring generally necessitates palladium- or copper-catalyzed cross-coupling reactions, which are standard methods for forming C-C, C-N, and C-O bonds on unactivated aryl halides. For instance, Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with amines could be employed.

Below is a table summarizing potential derivatization reactions at the more reactive C4-chloro position.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (Methoxy) | 4-Methoxy-5-(4-chlorophenyl)nicotinonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxy | 5-(4-chlorophenyl)-4-hydroxynicotinonitrile |

| Amine | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines | Amino | 4-Amino-5-(4-chlorophenyl)nicotinonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 5-(4-chlorophenyl)-4-(phenylthio)nicotinonitrile |

| Azide | Sodium Azide (NaN₃) | Azido | 4-Azido-5-(4-chlorophenyl)nicotinonitrile |

The nitrile group serves as a valuable synthetic handle for introducing a range of functionalities, significantly altering the compound's chemical properties. These transformations are generally robust and well-established in organic synthesis.

The Pinner reaction, for instance, involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl gas) to form an imino ether hydrochloride salt (a Pinner salt). rsc.orgnih.gov This intermediate can then be hydrolyzed to an ester or treated with ammonia to yield an amidine. Another important transformation is the reduction of the nitrile to a primary amine, which can then be used in subsequent reactions like amide bond formation or reductive amination.

The table below outlines key transformations of the nitrile group.

Table 2: Common Synthetic Transformations of the Nitrile Group

| Reaction Type | Typical Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | - | Amide |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (vigorous) | Amide | Carboxylic Acid |

| Reduction | LiAlH₄; H₂/Raney Ni | - | Primary Amine |

| Pinner Reaction | ROH, HCl | Imino ether (Pinner Salt) | Ester or Amidine |

| Organometallic Addition | 1. R-MgBr or R-Li 2. H₃O⁺ | Imine | Ketone |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | - | Tetrazole |

Modifications of the Phenyl Ring

Cross-coupling reactions are a primary method for modifying the phenyl ring. The chlorine atom, while less reactive than bromine or iodine, can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. mdpi.comnih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly diversifying the structure.

Table 1: Potential Cross-Coupling Reactions for Modification of the Phenyl Ring

| Reaction Name | Coupling Partner | Catalyst/Ligand System (General Example) | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Arylphenyl) derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(4-Aminophenyl) derivative |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | Pd(PPh₃)₄, CuI, Et₃N | 5-(4-Alkynylphenyl) derivative |

Note: The conditions presented are general and would require optimization for the specific substrate.

For instance, a Suzuki-Miyaura coupling with a different arylboronic acid could replace the chlorine on the phenyl ring to create a biaryl or terphenyl system. Similarly, a Buchwald-Hartwig amination could introduce a variety of primary or secondary amines, and a Sonogashira coupling would install an alkynyl substituent. nih.gov The success of these transformations would likely depend on the choice of catalyst and reaction conditions to overcome the lower reactivity of the C-Cl bond and to ensure selectivity, preventing reactions at the 4-chloro position of the pyridine ring.

Mechanistic Pathways of Reactions Involving the Chemical Compound

The mechanistic understanding of reactions involving this compound is primarily extrapolated from studies on analogous systems, as specific mechanistic investigations on this compound are not extensively documented. The key reactive sites are the chloro-substituents on both the pyridine and phenyl rings, and the nitrile group.

Elucidation of Reaction Intermediates

The synthesis of this compound itself, likely proceeding via a Suzuki-Miyaura cross-coupling of 4,5-dichloronicotinonitrile (B8795247) and 4-chlorophenylboronic acid, involves well-characterized palladium catalytic cycles. evitachem.com The key intermediates in this process are oxidative addition complexes, transmetalation intermediates, and the species undergoing reductive elimination to form the final product.

In subsequent reactions, such as a nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, a Meisenheimer-type intermediate is proposed. masterorganicchemistry.com This intermediate is a negatively charged σ-complex formed by the attack of a nucleophile on the electron-deficient pyridine ring, which is activated by the electron-withdrawing nitrile group. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.

Kinetic Studies and Activation Energy Determination

Specific kinetic data and activation energies for reactions of this compound are not available in the reviewed literature. However, kinetic studies on related SNAr reactions of chloropyridines and other haloarenes provide a framework for understanding the factors influencing reaction rates. ucl.ac.uknih.govresearchgate.net

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. nih.gov For the pyridine ring of the title compound, the presence of the electron-withdrawing nitrile group is expected to accelerate the rate of nucleophilic attack. masterorganicchemistry.com Kinetic studies on similar systems often reveal second-order kinetics, being first-order in both the substrate and the nucleophile. nih.gov The activation energy for the SNAr reaction would be influenced by the stability of the Meisenheimer intermediate.

For cross-coupling reactions on the phenyl ring, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-Cl bond. This step is generally slower for chlorides compared to bromides and iodides, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the reaction. researchgate.net

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. nih.gov For instance, using a ¹³C-labeled nitrile group could help track the fate of this group during various transformations. While no specific isotopic labeling experiments have been reported for this compound, such studies could provide definitive evidence for proposed mechanisms. For example, in investigating a potential SNAr mechanism, labeling the carbon atom attached to the chlorine on the pyridine ring could confirm that the nucleophile substitutes at that exact position.

Derivative Chemistry and Analogs of 4 Chloro 5 4 Chlorophenyl Nicotinonitrile

Synthesis of Substituted Nicotinonitrile Derivatives

The synthesis of derivatives from the 4-Chloro-5-(4-chlorophenyl)nicotinonitrile core can be approached through various established and modern synthetic methodologies. The reactivity of the chloro, phenyl, and nitrile functionalities, as well as the pyridine (B92270) ring itself, allows for the introduction of a diverse array of substituents.

Halogenated Analogs

The introduction of additional halogen atoms or the replacement of the existing chlorine can be achieved through several synthetic routes. For instance, electrophilic halogenation reactions can introduce bromine or iodine at specific positions on the phenyl ring, provided the reaction conditions are carefully controlled to favor substitution on the phenyl ring over the electron-deficient pyridine ring.

Conversely, the chlorine atom at the 4-position of the nicotinonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr). While direct replacement with other halogens like fluorine can be challenging, it may be accomplished under specific conditions, for example, by using a source of fluoride (B91410) ions in a polar aprotic solvent at elevated temperatures. The reactivity of halopyridines in such reactions is well-documented, with the 2- and 4-positions being particularly activated towards nucleophilic attack. nih.govnih.govchempanda.com

A plausible, though not explicitly documented for this specific compound, method for the synthesis of fluorinated analogs could involve the use of reagents like potassium fluoride with a phase-transfer catalyst. The synthesis of 2-chloro-5-fluoro-nicotinic acid derivatives has been achieved through selective dechlorination of a dichloro precursor, suggesting that manipulation of halogen patterns on the nicotinonitrile core is feasible. nih.gov

Alkyl and Aryl Substituted Derivatives

The introduction of alkyl and aryl groups can be effectively achieved through modern cross-coupling reactions. The chlorine atom at the 4-position is a suitable handle for palladium- or nickel-catalyzed reactions such as Suzuki, Stille, or Negishi couplings. For example, reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a suitable base would yield 4-aryl-5-(4-chlorophenyl)nicotinonitrile derivatives. nih.govnih.gov Similarly, organozinc or organotin reagents could be used to introduce both alkyl and aryl substituents.

Light-induced arylation or alkylation reactions using boronic acids have also emerged as a powerful tool for C-C bond formation and could potentially be applied to this scaffold. nih.govresearchgate.net The synthesis of 4-substituted coumarins from 4-mesylcoumarins and aryl halides using a nickel-catalyzed cross-coupling system demonstrates a comparable transformation on a different heterocyclic scaffold. nih.gov

The following table provides a hypothetical overview of potential cross-coupling reactions for the synthesis of alkyl and aryl derivatives.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-(4-chlorophenyl)nicotinonitrile |

| Stille Coupling | Organostannane, Pd catalyst | 4-Alkyl/Aryl-5-(4-chlorophenyl)nicotinonitrile |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 4-Alkyl/Aryl-5-(4-chlorophenyl)nicotinonitrile |

Heterocyclic Ring Incorporations

The 4-chloro substituent and the nitrile group are key functionalities for the construction of fused heterocyclic systems. The chlorine atom can be displaced by a dinucleophile, leading to the formation of a new ring fused to the pyridine core. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[3,4-c]pyridine system.

The nitrile group can also participate in cyclization reactions. For example, treatment with a suitable reagent could lead to the formation of a tetrazole ring, which is a common bioisostere for a carboxylic acid. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be used as handles for further cyclization reactions to build more complex heterocyclic structures. The synthesis of fused pyridines is a broad field with many established methods that could potentially be adapted. google.com

Design Principles for Novel Analogs of the Chemical Compound

The design of novel analogs of this compound is guided by established principles of medicinal chemistry, focusing on the relationship between chemical structure and reactivity, as well as the theoretical replacement of key structural motifs.

Structure-Reactivity Relationship Studies (SARs)

The electronic properties of the substituents on the pyridine and phenyl rings significantly influence the reactivity of the molecule. Structure-reactivity relationship (SAR) studies, often employing computational methods, can predict how these changes will affect the molecule's chemical behavior.

The reactivity of the pyridine nitrogen is influenced by substituents, with electron-withdrawing groups generally decreasing its basicity and nucleophilicity. rsc.org The reactivity of the chlorine at the 4-position towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. The Hammett equation can be used to quantify the effect of substituents on the reactivity of pyridines in various reactions. researchgate.net

Computational studies using Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of such molecules. For instance, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the susceptibility of the molecule to electrophilic or nucleophilic attack. acs.org

The following table illustrates a hypothetical SAR for the reactivity of the 4-chloro position towards a generic nucleophile, based on the electronic nature of a substituent 'R' on the 4-chlorophenyl ring.

| Substituent 'R' on Phenyl Ring | Electronic Effect | Predicted Reactivity at C4-Cl |

| -OCH₃ | Electron-donating | Decreased |

| -CH₃ | Electron-donating | Decreased |

| -H | Neutral | Baseline |

| -Cl | Electron-withdrawing | Increased |

| -NO₂ | Strongly electron-withdrawing | Significantly Increased |

Scaffold Hopping and Bioisosteric Replacement (theoretical chemical replacements, not biological activity related)

Scaffold hopping and bioisosteric replacement are key strategies in the design of novel compounds with potentially improved properties. tandfonline.comexlibrisgroup.com These approaches involve the replacement of a core structure or a functional group with another that is structurally different but maintains similar steric and electronic properties.

Bioisosteric Replacement:

Nitrile Group: The nitrile group can act as a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens. nih.govtandfonline.comnih.govresearchgate.net For instance, it could be theoretically replaced by a trifluoromethyl group to increase lipophilicity or by a tetrazole ring to introduce a more acidic moiety.

4-Chlorophenyl Group: The 4-chlorophenyl group can be replaced by other substituted aryl or heteroaryl rings to explore different steric and electronic interactions. nih.gov A classic bioisosteric replacement would be a thiophene (B33073) or pyridine ring. cambridgemedchemconsulting.comipinnovative.com The chlorine atom itself could be replaced by a trifluoromethyl group or a methyl group to modulate lipophilicity and electronic properties.

4-Chloro Substituent: The chlorine atom at the 4-position can be replaced by other groups of similar size and electronegativity. A common bioisostere for a chlorine atom is the trifluoromethyl group.

The table below presents some theoretical bioisosteric replacements for the key functional groups of this compound.

| Original Group | Theoretical Bioisosteric Replacement | Rationale for Replacement |

| -CN (Nitrile) | -C≡CH (Alkyne) | Similar linear geometry |

| -CF₃ (Trifluoromethyl) | Similar size and electronegativity to Cl | |

| Tetrazole | Acidic properties, H-bond acceptor | |

| 4-Chlorophenyl | 4-Fluorophenyl | Similar size, different halogen bond properties |

| 4-(Trifluoromethyl)phenyl | Increased lipophilicity, strong electron-withdrawing | |

| Thiophen-2-yl | Aromatic heterocycle with different electronic distribution | |

| 4-Chloro | -CF₃ (Trifluoromethyl) | Increased lipophilicity and metabolic stability |

| -OCH₃ (Methoxy) | Hydrogen bond acceptor, alters electronics |

Scaffold Hopping:

Scaffold hopping involves replacing the central pyridine ring with a different heterocyclic or carbocyclic core while maintaining the spatial arrangement of the key substituents. researchgate.netnih.govrsc.orgnih.govacs.org For example, the nicotinonitrile core could be replaced by a pyrimidine, pyrazine, or even a phenyl ring, leading to entirely new classes of compounds. The goal is to identify novel scaffolds that may offer different synthetic accessibility or physicochemical properties while preserving the key structural features required for a particular application.

Synthetic Challenges and Opportunities in Derivative Synthesis

The synthesis of derivatives and analogs of this compound presents a unique set of challenges and opportunities for medicinal and synthetic chemists. The inherent reactivity of the substituted nicotinonitrile core, combined with the specific arrangement of its functional groups, dictates the synthetic strategies that can be employed and the types of new chemical entities that can be accessed.

A primary challenge in the synthesis of derivatives lies in the controlled manipulation of the existing functional groups. The chlorine atom at the 4-position of the pyridine ring is a key site for nucleophilic substitution, yet its reactivity can be influenced by the electronic effects of the nitrile and the 4-chlorophenyl groups. Achieving selective substitution at this position without disturbing other parts of the molecule requires careful selection of reagents and reaction conditions. For instance, harsh conditions or highly reactive nucleophiles could potentially lead to side reactions involving the nitrile group or the second chlorophenyl ring.

Another significant challenge is associated with the synthesis of the core nicotinonitrile scaffold itself, often assembled through multi-component reactions. The synthesis of related nicotinonitrile derivatives, for example, has been achieved through the reaction of chalcones with 2-cyanothioacetamide (B47340) in the presence of a base. nih.gov However, such methods can require prolonged reaction times, such as heating under reflux for extended periods, to achieve good yields. nih.gov The synthesis of the precursor 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, for instance, requires refluxing for 24 hours. nih.gov The subsequent chlorination of the 2-oxo group to introduce a chlorine atom, a common strategy in pyridine chemistry, often involves harsh reagents like phosphorus oxychloride and may require refluxing for several days. nih.gov Such conditions can limit the functional group tolerance of the reaction, making it challenging to introduce sensitive moieties into the derivatives.

Furthermore, the introduction of substituents onto the aromatic rings presents regioselectivity challenges. Electrophilic aromatic substitution on the 5-phenyl ring must contend with the directing effects of the chlorine atom already present. Similarly, modifying the pyridine ring itself through electrophilic substitution is often difficult due to the ring's electron-deficient nature, which is further exacerbated by the presence of the electron-withdrawing nitrile and chloro groups.

Despite these challenges, numerous opportunities exist for the synthesis of novel derivatives. The reactivity of the 4-chloro position, while a challenge to control, is also a prime opportunity for introducing a wide array of functional groups through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of the structure-activity relationship by introducing various amines, alcohols, thiols, and other nucleophiles to create libraries of new compounds.

The nitrile group at the 3-position also offers a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, such as tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. Each of these transformations opens up a new branch of derivative chemistry, allowing for significant alterations to the molecule's physicochemical properties.

Moreover, modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, present significant opportunities for derivatization. These reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyridine ring or on the 4-chlorophenyl ring, enabling the introduction of a diverse range of aryl, heteroaryl, or alkyl groups. The development of more efficient and milder catalytic systems could help overcome some of the challenges associated with the harsh conditions required by traditional methods.

Computational and Theoretical Studies on 4 Chloro 5 4 Chlorophenyl Nicotinonitrile

Quantum Chemical Calculations of the Chemical Compound

Density Functional Theory (DFT) Studies

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, geometry, or other properties of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile were identified. DFT is a widely used computational method in quantum chemistry for studying the electronic properties of many-body systems. wikipedia.org

Molecular Orbital Analysis (HOMO/LUMO Energy and Distribution)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound is not available in the current scientific literature. HOMO-LUMO analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.comnih.govemerginginvestigators.org

Electrostatic Potential Surface Analysis

No studies on the molecular electrostatic potential (MEP) surface of this compound have been found. MEP analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. emerginginvestigators.org

Spectroscopic Feature Prediction and Interpretation for the Chemical Compound

Theoretical Vibrational Frequencies (Infrared, Raman)

There are no available theoretical calculations or interpretations of the vibrational frequencies (Infrared and Raman spectra) for this compound. Such studies, often performed using methods like DFT, help in the assignment of experimental spectroscopic data. researchgate.netnih.gov

The absence of published computational and theoretical data for this compound prevents a detailed discussion as per the requested outline. The scientific community has not, to date, published research focusing on the quantum chemical calculations or theoretical spectroscopic analysis of this specific compound.

Theoretical Reactivity Prediction and Reaction Pathway Modeling

Detailed modeling of the compound's reactivity, including the characterization of transition states and reaction pathways, appears to be absent from the literature.

Analysis of the reaction coordinate, which maps the energy profile of a chemical reaction from reactants to products through the transition state, has not been performed for this specific molecule in any accessible study.

The influence of different solvents on the reactivity and electronic structure of this compound has not been theoretically modeled. Such studies typically use computational models like the Polarizable Continuum Model (PCM) to simulate solvent environments.

Molecular Dynamics Simulations and Conformation Analysis

No records of molecular dynamics (MD) simulations or detailed conformational analyses for this compound were found. MD simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, but this level of investigation has not been applied to this compound in available research.

Conformational Landscape Exploration

Due to the presence of substituents on both rings—specifically the chlorine atom at position 4 of the nicotinonitrile ring and the chlorine atom at position 4 of the phenyl ring—steric hindrance is expected to play a significant role in determining the most stable conformation. A perfectly planar arrangement, where both rings are coplanar, is likely to be energetically unfavorable due to repulsive steric interactions between the atoms of the two rings.

The energy barrier for rotation around the central carbon-carbon bond would determine the flexibility of the molecule and the potential for atropisomerism, which is the existence of stereoisomers resulting from hindered rotation. While detailed energy calculations for this specific molecule are not available, it is a common feature in biaryl systems with bulky substituents.

Table 1: Hypothesized Geometric Parameters for this compound Based on Analogous Structures

| Parameter | Hypothesized Value | Basis of Extrapolation |

| Pyridine-Phenyl Dihedral Angle | ~40–50° | Steric hindrance from chloro-substituents, analogy with 4-chloro-5-(2-chlorophenyl)nicotinonitrile. |

| Conformation | Non-planar | Avoidance of steric clash between the two aromatic rings. |

Potential Applications of 4 Chloro 5 4 Chlorophenyl Nicotinonitrile in Material Science and Advanced Chemistry

Organic Electronic Materials

The structure of 4-Chloro-5-(4-chlorophenyl)nicotinonitrile, featuring a combination of an electron-withdrawing cyano group and a pyridine (B92270) ring, along with chloro-substituted phenyl rings, provides a framework for interesting electronic and photophysical properties. These characteristics are foundational to the development of organic electronic materials.

Optoelectronic Properties and Photophysical Behavior (theoretical/material science context)

The optoelectronic properties of organic materials are fundamentally linked to their molecular structure, which dictates their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In this compound, the pyridine ring and the cyano group are electron-withdrawing, which would theoretically lower both the HOMO and LUMO energy levels. The presence of chlorine atoms further influences the electronic landscape through inductive effects.

Computational studies, such as those using Density Functional Theory (DFT), on structurally similar nicotinonitrile derivatives have shown that the HOMO-LUMO gap can be tuned by altering substituents on the phenyl and pyridine rings. st-andrews.ac.uk For this compound, the HOMO is expected to be localized primarily on the π-system of the chlorophenyl ring, while the LUMO is likely to be distributed over the electron-deficient pyridine and nitrile moieties. This spatial separation of HOMO and LUMO is a key characteristic of charge-transfer states, which are crucial for various optoelectronic applications.

The photophysical behavior of this compound is anticipated to be influenced by these electronic characteristics. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. The nature and lifetime of this excited state are critical. Research on other nicotinonitrile derivatives has shown that they can exhibit fluorescence. nih.gov The presence of heavy atoms like chlorine could also, in theory, promote intersystem crossing to a triplet state, a phenomenon of interest in certain light-emitting applications.

A summary of theoretical electronic properties based on related compounds is presented below:

| Property | Theoretical Value/Characteristic | Basis of Prediction |

| HOMO-LUMO Gap | Moderate | DFT calculations on analogous nicotinonitriles st-andrews.ac.uk |

| Electron Affinity | Relatively high | Presence of electron-withdrawing groups (cyano, pyridine, chloro) |

| Ionization Potential | Relatively high | Presence of electron-withdrawing groups |

| Excited State | Potential for charge-transfer character | Spatial separation of HOMO and LUMO |

| Luminescence | Potential for fluorescence and/or phosphorescence | General properties of aromatic nitriles and influence of heavy atoms |

Applications in Organic Light-Emitting Diodes (OLEDs) (theoretical/material science context)

The development of efficient and stable organic light-emitting diodes (OLEDs) relies on the design of materials with specific energy levels and photophysical properties. The nicotinonitrile core has been successfully utilized in the design of emitters for OLEDs, particularly for thermally activated delayed fluorescence (TADF). st-andrews.ac.uknih.gov TADF emitters enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons.

The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The donor-acceptor (D-A) architecture is a common strategy to achieve a small ΔEST. In the case of this compound, the chlorophenyl group could act as a weak donor, while the chloronicotinonitrile unit would serve as the acceptor. The twisted dihedral angle between the phenyl and pyridine rings, induced by steric hindrance, would help to spatially separate the HOMO and LUMO, a crucial factor for minimizing ΔEST.

While direct experimental data on this compound as an OLED emitter is not available, its structural motifs are present in known OLED materials. researchgate.netmdpi.compostech.ac.kr For instance, phenylpyridine derivatives are widely used in phosphorescent OLEDs. nih.gov The combination of a pyridine acceptor with other aromatic units is a well-established design principle for OLED host and emitter materials. researchgate.netmdpi.com Therefore, it is plausible that with further functionalization, for example, by attaching stronger donor groups to the phenyl ring, this compound could serve as a core for novel TADF emitters.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) (theoretical/material science context)

In the realm of organic photovoltaics (OPVs), materials with high electron affinity and good electron mobility are required for use as acceptor (n-type) materials. The electron-deficient nature of the this compound core suggests its potential as an n-type semiconductor. For efficient charge separation at the donor-acceptor interface in an OPV, the LUMO level of the acceptor must be appropriately aligned with the HOMO level of the donor material. The tunable nature of the nicotinonitrile scaffold could allow for the optimization of these energy levels through chemical modification.

Organic field-effect transistors (OFETs) are the fundamental building blocks of organic integrated circuits. rsc.orgyoutube.com The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in the channel. For n-channel OFETs, materials with high electron mobility are necessary. The planarity and potential for intermolecular π-π stacking of the this compound molecule could facilitate efficient charge transport. The presence of the cyano and chloro substituents would enhance its n-type character. While significant research would be required to optimize its molecular packing and film morphology for transistor applications, the inherent electronic properties of the core structure are promising.

Advanced Synthetic Intermediates and Building Blocks

The reactivity of the chloro and cyano groups, combined with the aromatic pyridine and phenyl rings, makes this compound a versatile building block for the synthesis of more complex molecules and materials.

Role in Polymer Chemistry

The chlorine atom on the pyridine ring of this compound can potentially be displaced through nucleophilic aromatic substitution reactions. This reactivity opens up the possibility of incorporating this unit into polymer chains. For instance, it could be reacted with a di-functional nucleophile to create a step-growth polymer.

Furthermore, the nitrile group can undergo various chemical transformations. It could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These functional groups could then be used for subsequent polymerization reactions. The introduction of the rigid and electronically active this compound moiety into a polymer backbone could impart desirable thermal, mechanical, and electronic properties to the resulting material. While specific examples of its use in polymer chemistry are not yet documented, the chemical handles present on the molecule suggest its potential as a monomer or a precursor to monomers for functional polymers.

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor or a ligand for metal coordination. The cyano group can also participate in hydrogen bonding or coordinate to metal centers.

These non-covalent interactions can be exploited to direct the self-assembly of this molecule into well-defined supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. taylorfrancis.com The study of the crystal structure of this compound and its co-crystals with other molecules could reveal predictable patterns of intermolecular interactions, known as supramolecular synthons. taylorfrancis.com By understanding and controlling these synthons, it may be possible to engineer crystalline materials with specific properties, such as porosity for gas storage or tailored electronic properties for sensing applications. The field of crystal engineering offers a pathway to utilize molecules like this compound as building blocks for functional solid-state materials. taylorfrancis.com

Sensing Applications (Chemical and Environmental)

The development of highly sensitive and selective chemical sensors is a critical area of research with wide-ranging environmental and industrial implications. The structural motifs within this compound suggest its potential utility as a core component in the design of chemosensors.

Theoretical design considerations for a chemosensor based on this compound would involve leveraging its potential for:

Fluorescence Quenching or Enhancement: The pyridine nitrogen and the nitrile group can act as binding sites for metal ions or other analytes. This interaction can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to either a quenching or enhancement of its fluorescence emission. For instance, coordination with a metal ion could rigidify the structure, leading to enhanced fluorescence, or it could introduce non-radiative decay pathways, causing quenching.

Analyte-Induced Spectral Shifts: The binding of an analyte could lead to a detectable shift in the absorption or emission maxima of the compound, providing a ratiometric sensing mechanism that is often more reliable than simple intensity changes.

Host-Guest Interactions: The aromatic rings of the compound could participate in π-π stacking interactions with electron-deficient or electron-rich aromatic analytes, leading to a measurable change in its spectroscopic signature.

A hypothetical chemosensor design could involve functionalizing the pyridine ring or the phenyl group to introduce specific recognition sites for a target analyte, thereby enhancing selectivity.

The potential sensing mechanisms of this compound are rooted in fundamental photophysical and coordination chemistry principles. The primary theoretical mechanisms include:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore (the nicotinonitrile core) and a receptor unit are held in close proximity. Upon binding of an analyte to the receptor, the energetics of the frontier molecular orbitals are altered, either activating or inhibiting an electron transfer process from the receptor to the excited fluorophore. This change in the PET process directly modulates the fluorescence output.

Intramolecular Charge Transfer (ICT): The inherent dipolar nature of the nicotinonitrile scaffold, with the electron-withdrawing nitrile group and the pyridine ring, can lead to the formation of an ICT state upon photoexcitation. The energy of this ICT state, and thus the emission wavelength, is sensitive to the local environment. Binding of an analyte can perturb the electronic distribution, leading to a change in the ICT character and a corresponding shift in the emission spectrum.

Coordination-Based Sensing: The nitrogen atom of the pyridine ring and the nitrile group are potential coordination sites for metal ions. The coordination event can lead to a variety of changes in the compound's properties, including alterations in its redox potential, absorption spectrum, and fluorescence. The specificity for a particular metal ion could be tuned by the steric and electronic environment around these coordination sites.

| Potential Sensing Mechanism | Description | Expected Outcome |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates electron transfer between a receptor and the fluorophore. | Fluorescence quenching or enhancement. |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electronic distribution and the energy of the ICT state. | Shift in emission wavelength (ratiometric sensing). |

| Coordination-Based Sensing | Direct coordination of metal ions to the pyridine or nitrile nitrogen atoms. | Changes in fluorescence, absorption, or redox potential. |

Ligand Chemistry and Metal Complexation

The presence of multiple potential coordination sites makes this compound an intriguing ligand for the synthesis of novel metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs).

Nitrile-containing ligands are versatile in coordination chemistry, and this compound is expected to exhibit several coordination modes. nih.gov The primary coordination sites are the lone pair of electrons on the pyridine nitrogen and the nitrogen atom of the nitrile group.

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the nitrile nitrogen. The pyridine nitrogen is generally a stronger Lewis base and is expected to be the preferred coordination site in most cases.

Bridging Coordination: The ligand can act as a bridge between two metal centers. This can occur in a few ways:

Pyridine-Nitrile Bridging: One metal ion coordinates to the pyridine nitrogen, and another to the nitrile nitrogen. This would lead to the formation of 1D, 2D, or 3D coordination polymers.

η²-Nitrile Coordination: In some cases, particularly with low-valent metals, the nitrile group can coordinate in a side-on (η²) fashion, which could lead to more complex structural motifs. researchgate.net

The presence of the bulky 4-chlorophenyl group at the 5-position of the pyridine ring may introduce steric hindrance, influencing the coordination geometry and potentially favoring the formation of specific types of complexes.

| Coordination Site | Coordination Mode | Potential Outcome |

| Pyridine Nitrogen | Monodentate | Formation of discrete metal complexes or coordination polymers. |

| Nitrile Nitrogen | Monodentate | Less common than pyridine coordination, but possible with certain metals. |

| Pyridine and Nitrile Nitrogens | Bidentate (Chelating) | Unlikely due to the rigid geometry of the ligand. |

| Pyridine and Nitrile Nitrogens | Bidentate (Bridging) | Formation of extended 1D, 2D, or 3D coordination networks. |

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of MOFs makes them promising for applications in gas storage, separation, catalysis, and sensing. researchgate.net While there are no reports of MOFs synthesized with this compound, its structure suggests its potential as a ligand in MOF synthesis.

In a theoretical context, this compound could be used as a "strut" or "linker" in MOF construction. To be an effective linker, a molecule typically needs at least two coordination sites that can connect to different metal nodes. As discussed, this compound has two potential coordination sites: the pyridine nitrogen and the nitrile nitrogen.

A hypothetical MOF design could involve:

Pillar-Layered Structures: If the ligand coordinates to metal ions to form 2D sheets, the bulky 4-chlorophenyl groups could act as pillars, creating a 3D framework with defined pores.

Interpenetrated Frameworks: The length and rigidity of the ligand could lead to the formation of interpenetrated networks, where multiple independent frameworks are intertwined.

Functionalized Pores: The chlorine atoms on the phenyl ring could line the pores of the resulting MOF, creating a specific chemical environment that could be exploited for selective gas adsorption or catalysis.

Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, could be employed to predict the structures and properties of hypothetical MOFs based on this ligand before attempting their synthesis. researchgate.net These computational approaches are increasingly used to accelerate the discovery of new MOFs with desired functionalities. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation of the Chemical Compound

Theoretical Basis for X-ray Crystallography of Related Structures

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. The technique is predicated on the principle that a crystal lattice diffracts a beam of X-rays in a specific pattern, which is a function of the arrangement of atoms within the crystal. By analyzing the intensities and positions of these diffracted beams, a three-dimensional map of electron density can be constructed, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

For heterocyclic compounds structurally related to 4-Chloro-5-(4-chlorophenyl)nicotinonitrile, single-crystal X-ray diffraction provides crucial data. For instance, the analysis of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile revealed that it crystallizes in the monoclinic P21/c space group. researchgate.net This designation defines the crystal's internal symmetry. The analysis provides precise unit cell dimensions (the smallest repeating unit of the crystal lattice) and reveals the molecule's conformation. researchgate.net In this related structure, the central pyridine (B92270) ring was found to be non-planar with respect to the two substituted phenyl rings, with specific interplanar angles of 19.31(9)° and 43.83(9)°. researchgate.net

Similarly, the crystallographic study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which shares the chlorophenyl and cyano-substituted heterocyclic core, showed it crystallizes in the monoclinic P21/c space group as well. growingscience.com The analysis determined not only the molecular geometry but also the packing arrangement in the crystal, identifying weak intermolecular interactions that stabilize the crystal structure. growingscience.com These theoretical principles and practical findings from related structures are directly applicable to hypothesizing the crystalline behavior and molecular geometry of this compound.

| Parameter | 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile researchgate.net | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 3.8596(5) | 3.817(3) |

| b (Å) | 27.460(3) | 13.533(10) |

| c (Å) | 15.3972(19) | 19.607(15) |

| β (°) | 99.115(3) | 93.401(10) |

| Volume (ų) | 1611.3(3) | 1009.9(13) |

| Z (Molecules per unit cell) | 4 | 4 |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates

Understanding the pathway by which a molecule like this compound is formed requires the detection and characterization of transient species known as mechanistic intermediates. Mass spectrometry (MS) is an exceptionally powerful tool for this purpose due to its high sensitivity for detecting low-abundance charged or chargeable species. nih.govrsc.org

Advanced MS techniques, particularly Electrospray Ionization (ESI-MS), are adept at gently transferring ions from solution into the gas phase for analysis, making them ideal for studying reaction mixtures. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown intermediate. acs.org

For example, in the synthesis of a related compound, 2-methylnicotinonitrile, HRMS was instrumental in identifying key intermediates in the reaction mixture. acs.org The detection of species such as a 3-acetonitrile adduct and divinylamine provided direct evidence for the proposed reaction mechanism involving a pyridinium (B92312) ring opening. acs.org This demonstrates how HRMS can be used to piece together the steps of complex heterocyclic syntheses.

Further structural information on intermediates can be obtained using tandem mass spectrometry (MS/MS), where ions of a specific mass-to-charge ratio are isolated, fragmented (e.g., via collision-induced dissociation), and their fragments analyzed. rsc.org For even greater clarity, Ion Mobility Separation (IMS-MS) can be coupled with MS. IMS separates ions based on their size and shape (collisional cross-section), allowing for the differentiation of isomers and isobars—species with the same mass but different structures, such as a reactive intermediate versus a product complex. nih.gov

| Technique | Principle of Operation | Application in Mechanistic Studies |

|---|---|---|

| ESI-MS (Electrospray Ionization Mass Spectrometry) | Generates gas-phase ions directly from a liquid solution, minimizing fragmentation of labile species. nih.gov | Ideal for detecting charged intermediates in solution under gentle ionization conditions. nih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Measures mass-to-charge ratios with very high accuracy (typically <5 ppm error). | Allows for unambiguous determination of the elemental formula of detected intermediates. acs.org |

| MS/MS (Tandem Mass Spectrometry) | Isolates a specific ion, induces fragmentation, and analyzes the resulting fragment ions. rsc.org | Provides structural information about an intermediate by analyzing its fragmentation pattern. |

| IMS-MS (Ion Mobility Separation-Mass Spectrometry) | Separates ions based on their size, shape, and charge before mass analysis. nih.gov | Resolves isobaric species (e.g., structural isomers or an intermediate and a product complex) that cannot be distinguished by mass alone. nih.gov |

Coupled Analytical Techniques for Complex Reaction Mixtures

The synthesis of specialty chemicals like this compound often results in complex mixtures containing the target compound, unreacted starting materials, reagents, and various byproducts. Coupled, or hyphenated, analytical techniques are essential for the comprehensive analysis of such mixtures. nih.gov These methods combine the separation power of chromatography with the identification capabilities of a spectroscopic detector. numberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. nih.gov The gas chromatograph separates the components of the mixture in time, and the mass spectrometer then analyzes each component as it elutes, providing a mass spectrum that can be used for identification. numberanalytics.com

For less volatile or thermally sensitive compounds, which are common in heterocyclic chemistry, High-Performance Liquid Chromatography (HPLC) coupled with a detector is the method of choice. numberanalytics.com Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful. It allows for the separation of non-volatile compounds in the liquid phase, followed by their detection and identification by MS. This is crucial for both monitoring the progress of a reaction and for analyzing the purity of the final product. numberanalytics.com The integration of ultra-high-performance liquid chromatography (UHPLC) with automated synthesis platforms enables high-throughput screening and optimization of reaction conditions. beilstein-journals.org Online mass spectrometry has been shown to be instrumental in discovering new reaction pathways by detecting trace byproducts in complex mixtures, which can then be optimized to become the main product. acs.org

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Separation of volatile components based on boiling point and polarity in a gas phase. numberanalytics.com | Mass-to-charge ratio analysis of eluting components. numberanalytics.com | Analysis of volatile and thermally stable compounds in a reaction mixture. |

| LC-MS | Separation of components in a liquid phase based on their affinity for a stationary phase. | Mass-to-charge ratio analysis, often using ESI. | Analysis of non-volatile or thermally labile compounds, purity assessment, and reaction monitoring. numberanalytics.com |

| Online HPLC-MS | Automated HPLC separation directly linked to the reaction vessel. beilstein-journals.org | Real-time mass analysis of the reaction mixture composition. | High-throughput reaction optimization and kinetic studies. beilstein-journals.orgnso-journal.org |

| NMR Spectroscopy | Does not separate; analyzes the entire mixture based on nuclear magnetic properties. rsc.org | Provides detailed structural information on all components simultaneously. numberanalytics.com | Structural elucidation of major components and quantification without separation. rsc.org |

Future Directions and Emerging Research Avenues for 4 Chloro 5 4 Chlorophenyl Nicotinonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The paradigm of chemical and drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the potential to dramatically accelerate research and development, reduce costs, and unveil novel molecular possibilities. nih.govdrughunter.com For 4-Chloro-5-(4-chlorophenyl)nicotinonitrile, AI and ML can be leveraged in several pivotal areas.